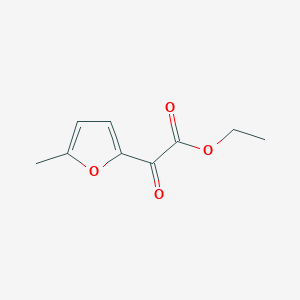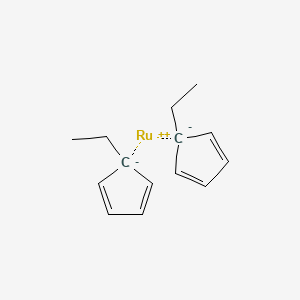
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride: is a chemical compound with the molecular formula C4H10ClF3N2 and a molecular weight of 178.58 g/mol . This compound is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride typically involves the reaction of hydrazine with a trifluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis to meet research demands .
Análisis De Reacciones Químicas
Types of Reactions: (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler hydrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is used as a reagent in various synthetic pathways to introduce trifluoromethyl groups into organic molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and interaction with biological macromolecules .
Industry: In industrial applications, it is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds .
Mecanismo De Acción
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)amine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazone
Uniqueness: The presence of the trifluoromethyl group in (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs .
Propiedades
Fórmula molecular |
C4H10ClF3N2 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2,9-8)4(5,6)7;/h9H,8H2,1-2H3;1H |
Clave InChI |
VKOCYRWVUZWWMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
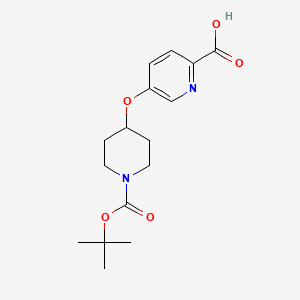



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
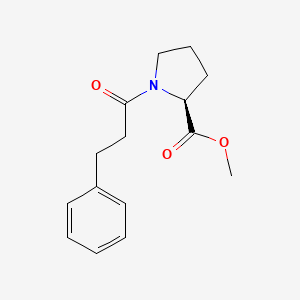
![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
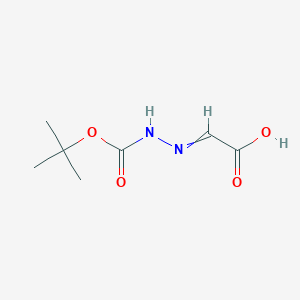

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)
